molecular formula C22H20N4O3S B2818165 N-(5-acetamido-2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852133-72-3

N-(5-acetamido-2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2818165
CAS No.: 852133-72-3
M. Wt: 420.49
InChI Key: LCXDBFHLWFXDEG-UHFFFAOYSA-N
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Description

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

Thiazoles can be synthesized through a highly efficient unprecedented catalyst-free microwave-assisted procedure . This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Thiazoles have been reported to serve as a potent non-sedative anxiolytic, powerful anticancer agent, PET imaging probe of β-amyloid plaques in the brains of Alzheimer’s patients, kinase inhibitor, and antimicrobially active molecule .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Applications in Anticancer Research

  • Research on N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives has shown that these compounds exhibit significant cytotoxic activity against human cancer cell lines, suggesting their potential as anticancer agents. One compound in this series displayed potent inhibitory activity against the MDA-MB-231 cell line, with potential implications for breast cancer treatment (Ding et al., 2012).

Anti-inflammatory and Analgesic Properties

  • A study on benzodifuranyl derivatives, including some that utilize the imidazo[2,1-b]thiazole scaffold, demonstrated analgesic and anti-inflammatory properties. These compounds were found to inhibit COX-2 selectively, suggesting their utility in developing new anti-inflammatory drugs (Abu‐Hashem et al., 2020).

Antifungal Activity

  • Imidazo[2,1-b]thiazole derivatives have been synthesized and evaluated for their antifungal activity against dermatophyte strains. Several compounds showed effectiveness comparable to or greater than the standard drug ketoconazole, indicating their potential use in treating fungal infections (Çapan et al., 1999).

Antidiabetic Screening

  • Novel dihydropyrimidine derivatives have been synthesized and assessed for antidiabetic activity through an α-amylase inhibition assay. This research contributes to the development of new antidiabetic medications, highlighting the versatility of imidazo[2,1-b]thiazole derivatives in therapeutic applications (Lalpara et al., 2021).

Future Directions

Thiazoles are attracting increasing attention in medicinal chemistry, drug design, and advanced materials due to their structural complexities . Researchers in pharmaceutical industries and academicians are highly interested in the synthesis of fused heterocyclic small molecules owing to their pharmaceutical activities and therapeutic potential .

Properties

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-13-20(30-22-25-18(12-26(13)22)15-7-5-4-6-8-15)21(28)24-17-11-16(23-14(2)27)9-10-19(17)29-3/h4-12H,1-3H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXDBFHLWFXDEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=C(C=CC(=C4)NC(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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